molecular formula C27H48 B14090306 (5R)-3,3-dideuterio-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene

(5R)-3,3-dideuterio-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene

Cat. No.: B14090306
M. Wt: 374.7 g/mol
InChI Key: XIIAYQZJNBULGD-HGQPDUMVSA-N
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Description

(5R)-3,3-dideuterio-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene is a complex organic compound It is a deuterated derivative of a naturally occurring steroid, characterized by the presence of deuterium atoms at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-3,3-dideuterio-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene typically involves multiple steps, starting from simpler organic molecules. The process includes:

    Deuteration: Introduction of deuterium atoms at specific positions using deuterated reagents.

    Cyclization: Formation of the cyclopenta[a]phenanthrene core through cyclization reactions.

    Functional Group Modifications: Introduction of methyl and other functional groups at designated positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(5R)-3,3-dideuterio-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene undergoes various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction of specific functional groups to yield reduced forms.

    Substitution: Substitution reactions at specific positions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation and other substitution reactions may involve reagents like halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or alkenes.

Scientific Research Applications

(5R)-3,3-dideuterio-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene has several applications in scientific research:

    Chemistry: Used as a model compound to study deuterium effects on chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a tool in drug development.

    Industry: Utilized in the synthesis of other complex organic compounds and materials.

Mechanism of Action

The mechanism of action of (5R)-3,3-dideuterio-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene involves its interaction with specific molecular targets and pathways. The deuterium atoms may influence the compound’s stability and reactivity, affecting its interactions with enzymes and receptors. This can lead to alterations in metabolic pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: A naturally occurring steroid with a similar core structure.

    Testosterone: Another steroid with structural similarities.

    Estradiol: A steroid hormone with a related cyclopenta[a]phenanthrene core.

Uniqueness

The presence of deuterium atoms in (5R)-3,3-dideuterio-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene distinguishes it from other similar compounds. This isotopic substitution can lead to unique chemical and biological properties, making it valuable for specific research applications.

Properties

Molecular Formula

C27H48

Molecular Weight

374.7 g/mol

IUPAC Name

(5R)-3,3-dideuterio-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene

InChI

InChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3/t20?,21-,22?,23?,24?,25?,26?,27?/m1/s1/i6D2

InChI Key

XIIAYQZJNBULGD-HGQPDUMVSA-N

Isomeric SMILES

[2H]C1(CCC2([C@H](C1)CCC3C2CCC4(C3CCC4C(C)CCCC(C)C)C)C)[2H]

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C

Origin of Product

United States

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